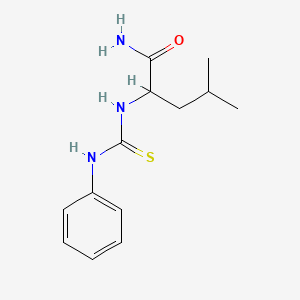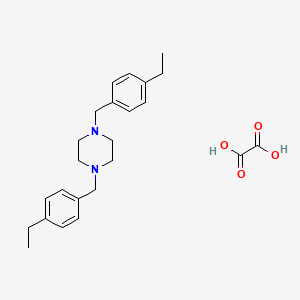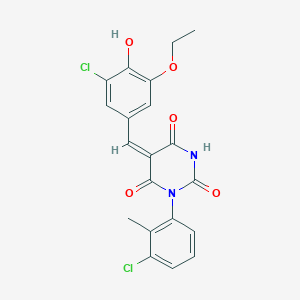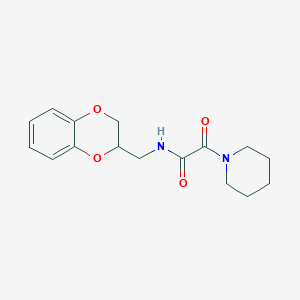
N~2~-(anilinocarbonothioyl)leucinamide
Overview
Description
N~2~-(anilinocarbonothioyl)leucinamide, also known as ACLY-CC, is a small molecule inhibitor that targets the enzyme ATP-citrate lyase (ACLY). ACLY is a key enzyme in the de novo lipogenesis pathway, which is responsible for the synthesis of fatty acids from acetyl-CoA and malonyl-CoA. ACLY is upregulated in many types of cancer, making it an attractive target for cancer therapy.
Mechanism of Action
N~2~-(anilinocarbonothioyl)leucinamide inhibits ACLY activity by binding to the allosteric site of the enzyme. This binding prevents the enzyme from converting citrate to acetyl-CoA and oxaloacetate, which are necessary for fatty acid synthesis. As a result, this compound reduces the availability of fatty acids for cancer cells, leading to a decrease in cell proliferation and tumor growth.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In addition to inhibiting fatty acid synthesis, this compound has been shown to induce autophagy in cancer cells. Autophagy is a cellular process that degrades damaged proteins and organelles, and is often upregulated in cancer cells as a survival mechanism. This compound-induced autophagy leads to cell death in cancer cells, making it a promising therapeutic strategy.
Advantages and Limitations for Lab Experiments
N~2~-(anilinocarbonothioyl)leucinamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified for structure-activity relationship studies. It is also specific for ACLY, which reduces the risk of off-target effects. However, this compound has some limitations. It is not water-soluble, which can limit its use in cell culture experiments. It also has low bioavailability, which can limit its efficacy in vivo.
Future Directions
For N~2~-(anilinocarbonothioyl)leucinamide research include the development of more potent and selective inhibitors, investigation of combination therapies, and exploration of this compound-induced autophagy.
Scientific Research Applications
N~2~-(anilinocarbonothioyl)leucinamide has been extensively studied for its potential as a cancer therapy. In vitro studies have shown that this compound inhibits ACLY activity in a dose-dependent manner, leading to a decrease in fatty acid synthesis and cell proliferation in cancer cells. In vivo studies have shown that this compound can inhibit tumor growth in mouse models of breast cancer and hepatocellular carcinoma.
properties
IUPAC Name |
4-methyl-2-(phenylcarbamothioylamino)pentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3OS/c1-9(2)8-11(12(14)17)16-13(18)15-10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3,(H2,14,17)(H2,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBDZVMBEGIXRTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N)NC(=S)NC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[3-(acetylamino)phenyl]-2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetamide](/img/structure/B3942552.png)
![ethyl 4,6-dioxo-1,5-diphenyl-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B3942555.png)
![N-benzyl-2-[(6-oxo-4-phenyl-1,4,5,6-tetrahydro-2-pyrimidinyl)thio]acetamide](/img/structure/B3942560.png)
![1-[(2-nitrophenyl)sulfonyl]-4-[2-(trifluoromethyl)benzyl]piperazine oxalate](/img/structure/B3942577.png)
![4-({2-[4-(carboxymethoxy)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}sulfonyl)benzoic acid](/img/structure/B3942578.png)

![N-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]-3-(2-methyl-1H-indol-1-yl)propanamide](/img/structure/B3942594.png)




![2-[4-(1H-pyrazol-5-yl)phenyl]nicotinonitrile](/img/structure/B3942612.png)
![(3,4-dimethoxybenzyl)[3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-(4-methylphenyl)propyl]amine](/img/structure/B3942618.png)